molecular formula C6H6F3N3 B13121197 (6-(Trifluoromethyl)pyrazin-2-YL)methanamine

(6-(Trifluoromethyl)pyrazin-2-YL)methanamine

Cat. No.: B13121197
M. Wt: 177.13 g/mol
InChI Key: WWNQLVYXFJJCEQ-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)pyrazin-2-YL)methanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethyl)pyrazin-2-YL)methanamine typically involves the introduction of a trifluoromethyl group to a pyrazine ring, followed by the addition of a methanamine group. One common method includes the reaction of 2-chloropyrazine with trifluoromethyl iodide in the presence of a base, followed by the substitution of the chlorine atom with a methanamine group under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced pyrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where the methanamine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

(6-(Trifluoromethyl)pyrazin-2-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyrazin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazine ring can participate in various chemical interactions. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    (5-(Trifluoromethyl)pyrazin-2-YL)methanamine: Similar structure but with the trifluoromethyl group at a different position.

    (6-(Trifluoromethyl)pyridin-2-YL)methanamine: Similar structure with a pyridine ring instead of a pyrazine ring.

Uniqueness: (6-(Trifluoromethyl)pyrazin-2-YL)methanamine is unique due to the specific positioning of the trifluoromethyl group on the pyrazine ring, which can influence its chemical reactivity and biological activity. This positioning can result in distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

[6-(trifluoromethyl)pyrazin-2-yl]methanamine

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-3-11-2-4(1-10)12-5/h2-3H,1,10H2

InChI Key

WWNQLVYXFJJCEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C(F)(F)F)CN

Origin of Product

United States

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